N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzyloxy and chlorobenzyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzyloxy and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide include other benzylidene and benzyloxy derivatives with different substituents. These compounds share structural similarities but may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide lies in its specific combination of benzyloxy and chlorobenzyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
397284-87-6 |
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Molecular Formula |
C28H23ClN2O3 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+ |
InChI Key |
RFQXCQVLSQLTHY-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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